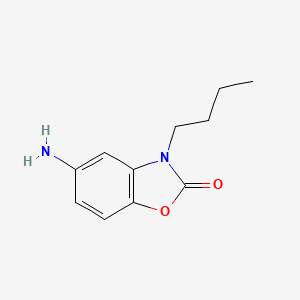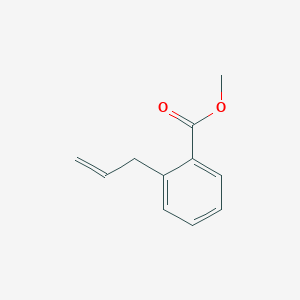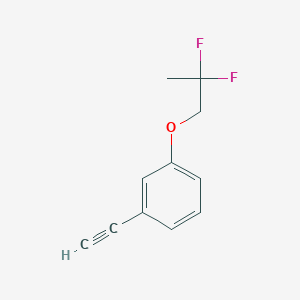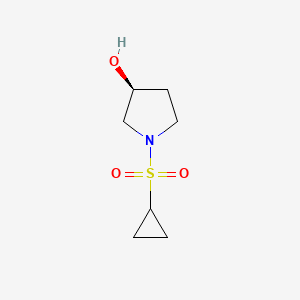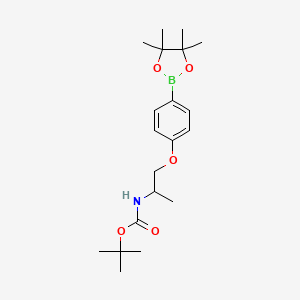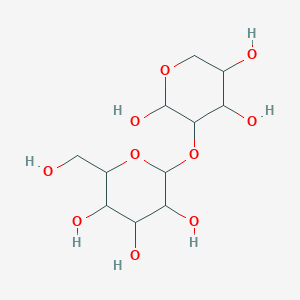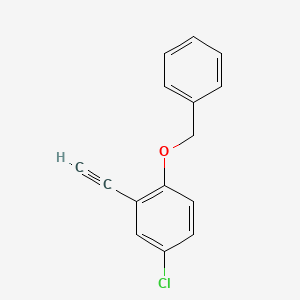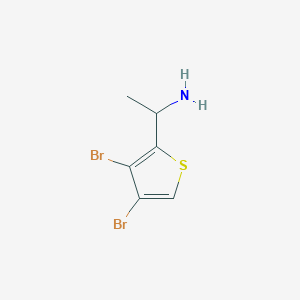
1-(3,4-Dibromothiophen-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dibromothiophen-2-yl)ethanamine is an organic compound with the molecular formula C7H9Br2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms at the 3 and 4 positions of the thiophene ring
Preparation Methods
The synthesis of 1-(3,4-Dibromothiophen-2-yl)ethanamine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 2-thiophenecarboxaldehyde to yield 3,4-dibromo-2-thiophenecarboxaldehyde, which is then reduced to 3,4-dibromothiophene-2-methanol. This intermediate is subsequently converted to this compound through a reaction with ammonia or an amine under suitable conditions .
Chemical Reactions Analysis
1-(3,4-Dibromothiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiol derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
1-(3,4-Dibromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(3,4-Dibromothiophen-2-yl)ethanamine can be compared with other brominated thiophene derivatives such as 2-(2,4-Dibromophenyl)ethanamine and N-[(3,4-Dibromothiophen-2-yl)methyl]ethanamine. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C6H7Br2NS |
|---|---|
Molecular Weight |
285.00 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-3(9)6-5(8)4(7)2-10-6/h2-3H,9H2,1H3 |
InChI Key |
LFKKUBICHHRNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CS1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




